molecular formula C15H18BrNO3 B14031438 (R)-Tert-butyl 2-(6-bromo-1-oxoisoindolin-2-YL)propanoate

(R)-Tert-butyl 2-(6-bromo-1-oxoisoindolin-2-YL)propanoate

Cat. No.: B14031438
M. Wt: 340.21 g/mol
InChI Key: GSPMKCSRNQMUKF-SECBINFHSA-N
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Description

®-Tert-butyl 2-(6-bromo-1-oxoisoindolin-2-yl)propanoate is a chemical compound with the molecular formula C15H18BrNO3. It is a derivative of isoindolinone and contains a bromine atom, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tert-butyl 2-(6-bromo-1-oxoisoindolin-2-yl)propanoate typically involves the reaction of tert-butyl ®-2-bromo-2-methylpropanoate with 6-bromo-1-oxoisoindoline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

®-Tert-butyl 2-(6-bromo-1-oxoisoindolin-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-Tert-butyl 2-(6-bromo-1-oxoisoindolin-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-Tert-butyl 2-(6-bromo-1-oxoisoindolin-2-yl)propanoate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ®-2-(6-chloro-1-oxoisoindolin-2-yl)propanoate
  • tert-Butyl ®-2-(6-fluoro-1-oxoisoindolin-2-yl)propanoate
  • tert-Butyl ®-2-(6-iodo-1-oxoisoindolin-2-yl)propanoate

Uniqueness

®-Tert-butyl 2-(6-bromo-1-oxoisoindolin-2-yl)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions .

Properties

Molecular Formula

C15H18BrNO3

Molecular Weight

340.21 g/mol

IUPAC Name

tert-butyl (2R)-2-(5-bromo-3-oxo-1H-isoindol-2-yl)propanoate

InChI

InChI=1S/C15H18BrNO3/c1-9(14(19)20-15(2,3)4)17-8-10-5-6-11(16)7-12(10)13(17)18/h5-7,9H,8H2,1-4H3/t9-/m1/s1

InChI Key

GSPMKCSRNQMUKF-SECBINFHSA-N

Isomeric SMILES

C[C@H](C(=O)OC(C)(C)C)N1CC2=C(C1=O)C=C(C=C2)Br

Canonical SMILES

CC(C(=O)OC(C)(C)C)N1CC2=C(C1=O)C=C(C=C2)Br

Origin of Product

United States

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